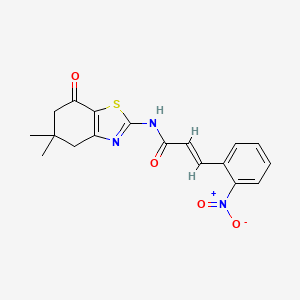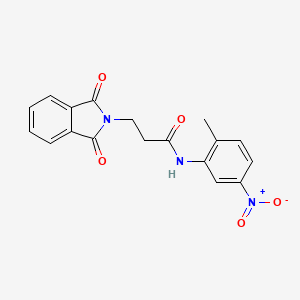![molecular formula C22H27NO6S B3540773 [4-[Butanoyl-(4-ethoxyphenyl)sulfonylamino]phenyl] butanoate](/img/structure/B3540773.png)
[4-[Butanoyl-(4-ethoxyphenyl)sulfonylamino]phenyl] butanoate
Overview
Description
[4-[Butanoyl-(4-ethoxyphenyl)sulfonylamino]phenyl] butanoate is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a butanoyl group, an ethoxyphenyl group, and a sulfonylamino group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[Butanoyl-(4-ethoxyphenyl)sulfonylamino]phenyl] butanoate typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with 4-aminobutyric acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with butanoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control of temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-[Butanoyl-(4-ethoxyphenyl)sulfonylamino]phenyl] butanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and are carried out under an inert atmosphere.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
[4-[Butanoyl-(4-ethoxyphenyl)sulfonylamino]phenyl] butanoate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-[Butanoyl-(4-ethoxyphenyl)sulfonylamino]phenyl] butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds like sulfanilamide and sulfamethoxazole share similar structural features.
Sulfonimidates: These compounds have a sulfur (VI) center and are used in similar applications.
Uniqueness
[4-[Butanoyl-(4-ethoxyphenyl)sulfonylamino]phenyl] butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its butanoyl and ethoxyphenyl groups provide additional sites for chemical modification, making it a versatile compound for various applications.
Properties
IUPAC Name |
[4-[butanoyl-(4-ethoxyphenyl)sulfonylamino]phenyl] butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO6S/c1-4-7-21(24)23(17-9-11-19(12-10-17)29-22(25)8-5-2)30(26,27)20-15-13-18(14-16-20)28-6-3/h9-16H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQFNMIAAPFDNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC=C(C=C1)OC(=O)CCC)S(=O)(=O)C2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(5Z)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate](/img/structure/B3540690.png)
![N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B3540709.png)
![2-{3-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B3540715.png)
![N-(2-chlorophenyl)-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B3540724.png)
![2-({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3540736.png)
![(5Z)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B3540740.png)
![4-oxo-3-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(2-thienylmethyl)-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide](/img/structure/B3540746.png)

![3-{(5E)-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B3540759.png)
![4-(3-{(E)-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B3540762.png)
![methyl 2-[(5Z)-5-[(5-bromo-3-chloro-2-methoxyphenyl)methylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetate](/img/structure/B3540768.png)
![METHYL 2-(7-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHOXY}-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE](/img/structure/B3540785.png)
![5-bromo-N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]-2-methoxybenzamide](/img/structure/B3540791.png)

